
1-Bromo-3-cyclobutylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-cyclobutylbenzene is an organic compound with the molecular formula C10H11Br . It is a type of benzene derivative and is commonly used in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of this compound is C10H11Br . It has an average mass of 211.098 Da and a monoisotopic mass of 210.004410 Da .Physical And Chemical Properties Analysis
This compound has a molecular formula of C10H11Br, an average mass of 211.098 Da, and a monoisotopic mass of 210.004410 Da . Other physical and chemical properties specific to this compound are not detailed in the search results.Scientific Research Applications
1. Ring Expansion and Chemical Reactivity
1-Bromo-3-cyclobutylbenzene has been studied for its potential in chemical ring expansion processes. An example is the transformation of 1-bromo-2,3,4,5-tetraethylalumole into 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a process that involves ring expansion and formation of new chemical structures (Agou et al., 2015).
2. Synthesis of Organic Compounds
This compound can be used in the synthesis of various organic compounds. For instance, it plays a role in the synthesis of β-bromo-peroxides from peroxymercurials derived from different alkenes (Bloodworth & Griffin, 1975). Additionally, it is involved in the synthesis of cyclohexa-1,2,4-triene from 1-bromocyclohexa-1,4-diene (Christl & Groetsch, 2000).
3. Catalysis and Chemical Transformations
The compound has been studied in catalytic processes. An example includes the Cu-catalyzed reaction of 1,2-dihalobenzenes with 1,3-cyclohexanediones for synthesizing 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones (Aljaar et al., 2012). Such catalytic processes are crucial in organic synthesis and the development of new compounds.
4. Investigating Chemical Reactions and Mechanisms
Research has also focused on understanding the mechanisms of various chemical reactions involving this compound. For example, studies on electrochemical fluorination of aromatic compounds, including halobenzenes, provide insights into the reaction mechanisms and formation of different halogenated compounds (Horio et al., 1996).
5. Role in Synthesis of Pharmaceuticals
This compound plays a role in the synthesis of pharmaceuticals. For instance, its derivatives have been used in the synthesis of quinolone antibacterials (Turner & Suto, 1993). This highlights its importance in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds like 1-Bromo-3-cyclobutylbenzene often participate in organic reactions as electrophiles, reacting with nucleophiles in various biochemical pathways .
Mode of Action
One common reaction is nucleophilic substitution, where a nucleophile replaces the bromine atom in the molecule . This can result in a wide variety of products, depending on the specific nucleophile involved.
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific reaction conditions and the nucleophile involved. It’s possible that the compound could participate in pathways involving the synthesis or modification of other organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could influence the reactivity of this compound and thus its efficacy and stability .
properties
IUPAC Name |
1-bromo-3-cyclobutylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIILPMPZIQFZCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

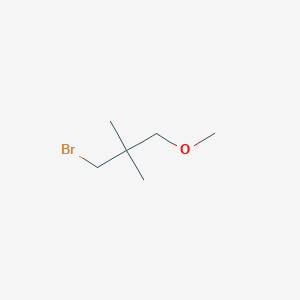
![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)
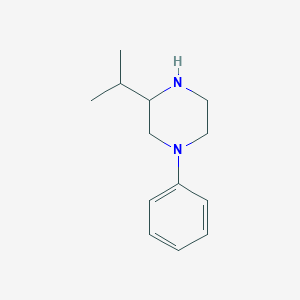
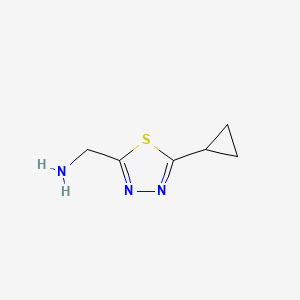
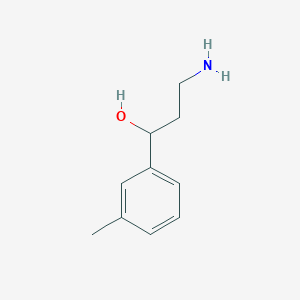
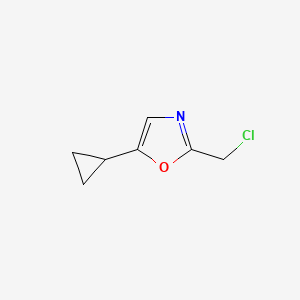
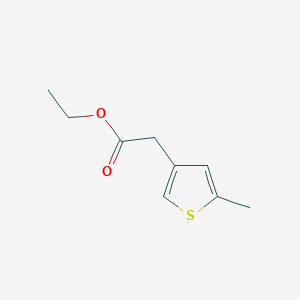
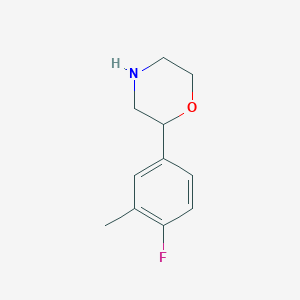

![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)
![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)
![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)
![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)